molecular formula C21H17NO6 B2480915 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate CAS No. 1105202-74-1

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

Cat. No. B2480915
CAS RN: 1105202-74-1
M. Wt: 379.368
InChI Key: PFTVMFSSHRVYOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties include solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and evaluated for its in vitro antibacterial and antifungal activity . Four synthesized products have been determined as highly active against all tested bacterial and fungal strains . The structure–antimicrobial activity relationship has been supported by docking studies of the active compounds .

Molecular Docking Studies on COVID-19

The compound exhibits good theoretical affinity with Autodock 4.2 software score in the range of –9.37 and –11.63 kcal/mol against the main protease of COVID-19 . This suggests potential applications in the development of treatments for COVID-19.

Pharmacological and Biological Activities

Compounds containing 2-benzylbenzofuran moiety exhibit a wide range of pharmacological and biological activities . These include antihyperglycemic, analgesic, antibacterial, anti-inflammatory, antifungal, and antitumor agents .

Potential Pharmacophores

Motivated by the information on benzofuran and isoxazole derivatives, researchers have synthesized conjugated benzofuran-isoxazole derivatives targeting the potential pharmacophores .

Cytotoxicity Against Human Cervical Cell Lines

The derivatives of the compound have been tested for their cytotoxicity against a human cervical (HeLa) cell lines . This suggests potential applications in cancer research.

Molecular Docking Studies Against Lung and Cervical Cancer Targets

Molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) . This suggests potential applications in the development of treatments for lung and cervical cancers.

Safety and Hazards

Safety and hazards analysis involves understanding the toxicological properties of the compound. This includes its LD50, any potential carcinogenicity, mutagenicity, or teratogenicity, and any precautions that need to be taken while handling it .

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-24-17-8-4-5-9-18(17)25-13-21(23)26-12-15-11-20(28-22-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTVMFSSHRVYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

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